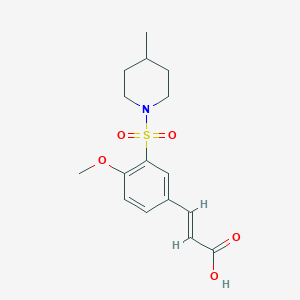

(E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid

Description

(E)-3-(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid is a cinnamic acid derivative featuring a sulfonamide-substituted phenyl ring. The compound’s structure includes a methoxy group at the para position, a 4-methylpiperidin-1-ylsulfonyl moiety at the meta position, and an acrylic acid chain at the ortho position (relative to the methoxy group). This configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer and antifungal research .

Properties

IUPAC Name |

(E)-3-[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-12-7-9-17(10-8-12)23(20,21)15-11-13(4-6-16(18)19)3-5-14(15)22-2/h3-6,11-12H,7-10H2,1-2H3,(H,18,19)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDYBRFHBGJXHU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.

Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a condensation reaction with appropriate carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and sulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Sulfonamide Substituents

Key Differences in Substituents and Bioactivity:

*Estimated based on structural similarity to pyrrolidine analogue.

- The enone derivative (Table 1, row 3) lacks the carboxylic acid, favoring hydrophobic interactions over ionic bonds .

Substituent Impact on Antifungal Activity

Comparison with Prenyl and Amide Derivatives:

Physicochemical Properties

Comparative Analysis of Solubility and Stability:

*Estimated based on molecular weight and substituent effects.

- Acidity and Solubility : The carboxylic acid group (pKa ~4.4) renders the target compound ionized at physiological pH, reducing passive diffusion but enabling salt formation for improved formulation .

Biological Activity

(E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid, also known as CAS No. 326882-22-8, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a piperidine moiety, and an acrylic acid backbone. Its IUPAC name is (E)-3-[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid. The presence of the sulfonyl group and piperidine ring contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. For example, compounds with similar piperidine structures have demonstrated significant cytotoxicity against various cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group may facilitate binding to active sites on target proteins, thereby modulating their activity.

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria, suggesting potential for development as new antibiotics.

- Anticancer Activity : In vitro assays demonstrated that the compound could significantly reduce the viability of certain cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. Further studies are needed to elucidate the specific pathways involved in this activity.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of protein activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves sequential functionalization. For example:

- Step 1 : Introduce the sulfonyl group via sulfonation of 4-methoxy-3-bromophenyl precursors using 4-methylpiperidine and sulfur trioxide derivatives under anhydrous conditions .

- Step 2 : Perform a Heck coupling or Wittig reaction to install the acrylic acid moiety .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve ≥95% purity. Purity validation via HPLC (C18 column, UV detection at 254 nm) is recommended .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Key Techniques :

- NMR : and NMR to confirm the (E)-configuration of the acrylic acid and sulfonyl group placement. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1150 cm (S=O stretch) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 350.38) .

Advanced Research Questions

Q. How does the sulfonyl-piperidine substituent influence the compound’s biological activity compared to analogs with fluorinated or alkyl groups?

- SAR Insights :

- Lipophilicity : The sulfonyl group increases polarity, potentially reducing cell membrane permeability compared to fluorinated analogs (e.g., (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid) but enhancing solubility in aqueous buffers .

- Target Binding : The 4-methylpiperidine sulfonamide may act as a hydrogen bond acceptor, improving affinity for enzymes like carbonic anhydrase or kinase targets .

Q. What advanced crystallographic methods can elucidate supramolecular interactions critical for stability and activity?

- Techniques :

- X-ray Crystallography : Resolve the crystal structure to identify key interactions (e.g., O–H···N hydrogen bonds between the acrylic acid and piperidine groups) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between aromatic rings) using software like CrystalExplorer .

Q. How can contradictory data on the compound’s antifungal efficacy across studies be systematically addressed?

- Troubleshooting Framework :

- Assay Variability : Standardize conditions (e.g., fungal strain, inoculum size) using CLSI guidelines.

- Solubility Adjustments : Use DMSO concentrations ≤1% to avoid solvent toxicity; compare with positive controls like miconazole .

- SAR Validation : Synthesize derivatives with modified substituents (e.g., replacing sulfonyl with methyl groups) to isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.